dimethylsilane CAS No. 874335-90-7](/img/structure/B12603430.png)
[(4-Azidobut-2-EN-1-YL)oxy](tert-butyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Azidobut-2-en-1-yl)oxydimethylsilane es un compuesto químico que presenta tanto grupos funcionales azida como silano. Este compuesto es de interés debido a sus posibles aplicaciones en síntesis orgánica y ciencia de materiales. La presencia del grupo azida lo convierte en un intermedio versátil para diversas transformaciones químicas, mientras que el grupo silano proporciona estabilidad y la capacidad de formar enlaces fuertes con otros compuestos que contienen silicio.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4-Azidobut-2-en-1-yl)oxydimethylsilane normalmente implica la reacción de un precursor de azida adecuado con un reactivo de silano. Un método común es la reacción de 4-azidobut-2-en-1-ol con cloruro de tert-butildimetilsililo en presencia de una base como la trietilamina. La reacción generalmente se lleva a cabo en una atmósfera inerte para evitar la descomposición del grupo azida.
Métodos de producción industrial
La producción industrial de (4-Azidobut-2-en-1-yl)oxydimethylsilane puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y seguridad del proceso de producción. Además, se emplean etapas de purificación, como la destilación o la cromatografía, para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(4-Azidobut-2-en-1-yl)oxydimethylsilane puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo azida puede oxidarse para formar compuestos nitro.
Reducción: El grupo azida puede reducirse para formar aminas.
Sustitución: El grupo azida puede participar en reacciones de sustitución nucleofílica para formar una variedad de productos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio o la hidrogenación catalítica.
Sustitución: Los nucleófilos como las aminas o los alcoholes pueden reaccionar con el grupo azida en condiciones suaves.
Principales productos formados
Oxidación: Nitroalquenos.
Reducción: Aminoalquenos.
Sustitución: Diversos derivados de alquenos sustituidos.
Aplicaciones Científicas De Investigación
(4-Azidobut-2-en-1-yl)oxydimethylsilane tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Se emplea en la modificación de biomoléculas para estudios de etiquetado e imagen.
Medicina: Posible uso en el desarrollo de productos farmacéuticos y sistemas de administración de fármacos.
Industria: Utilizado en la producción de materiales avanzados y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (4-Azidobut-2-en-1-yl)oxydimethylsilane implica la reactividad del grupo azida. El grupo azida puede sufrir reacciones de química de clic, como la cicloadición de Huisgen, para formar triazoles. Esta reacción es altamente específica y eficiente, lo que la hace útil para aplicaciones de bioconjugación y ciencia de materiales. El grupo silano proporciona estabilidad y puede formar enlaces fuertes con otros compuestos que contienen silicio, lo que mejora la durabilidad del producto final.
Comparación Con Compuestos Similares
(4-Azidobut-2-en-1-yl)oxydimethylsilane se puede comparar con otros silanos que contienen azida, como:
- (3-Azidopropil)oxydimethylsilane
- (5-Azidopent-2-en-1-yl)oxydimethylsilane
Estos compuestos comparten una reactividad similar debido a la presencia del grupo azida, pero difieren en la longitud y estructura de la cadena de carbono. (4-Azidobut-2-en-1-yl)oxydimethylsilane es único debido a su longitud específica de cadena de carbono y la presencia de un doble enlace, lo que puede influir en su reactividad y aplicaciones.
Propiedades
Número CAS |
874335-90-7 |
|---|---|
Fórmula molecular |
C10H21N3OSi |
Peso molecular |
227.38 g/mol |
Nombre IUPAC |
4-azidobut-2-enoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C10H21N3OSi/c1-10(2,3)15(4,5)14-9-7-6-8-12-13-11/h6-7H,8-9H2,1-5H3 |
Clave InChI |
XXAJBDRHXFUCPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC=CCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


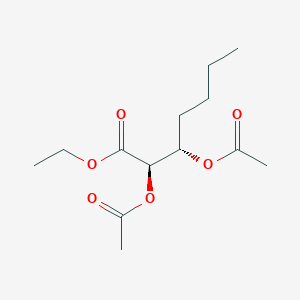
![[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol](/img/structure/B12603361.png)

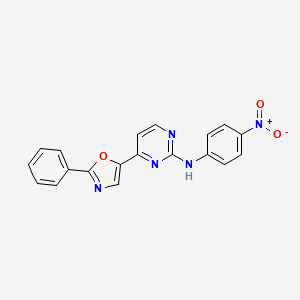
propanedinitrile](/img/structure/B12603381.png)
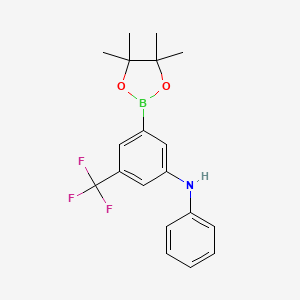
![Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate](/img/structure/B12603388.png)
propanedinitrile](/img/structure/B12603389.png)
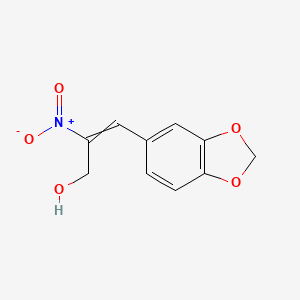
![N-([1,1'-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12603405.png)
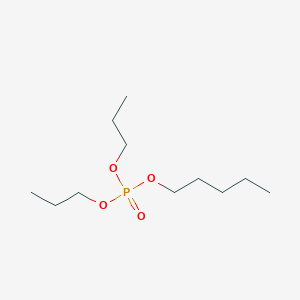
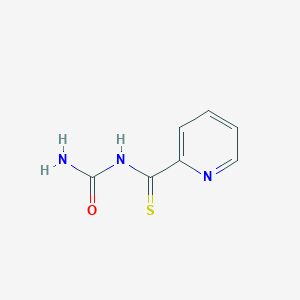
![N-[Ethoxy(phenyl)phosphoryl]-L-cysteine](/img/structure/B12603425.png)

